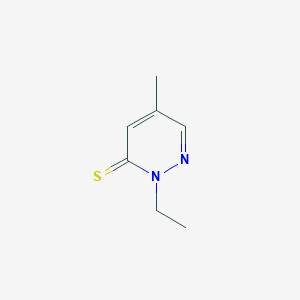
2-Ethyl-5-methyl-2,3-dihydropyridazine-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-methyl-2,3-dihydropyridazine-3-thione is a heterocyclic compound with the molecular formula C7H10N2S. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
The synthesis of 2-Ethyl-5-methyl-2,3-dihydropyridazine-3-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 2-ethyl-5-methyl-1,3-diaminopropane with carbon disulfide in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2-Ethyl-5-methyl-2,3-dihydropyridazine-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-methyl-2,3-dihydropyridazine-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-methyl-2,3-dihydropyridazine-3-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial and anticancer effects. It also interacts with cellular receptors, modulating signal transduction pathways that control cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-5-methyl-2,3-dihydropyridazine-3-thione can be compared with other pyridazine derivatives such as pyridazinone and pyridazine. While all these compounds share a similar core structure, this compound is unique due to its specific substituents, which confer distinct chemical and biological properties .
Similar compounds include:
- Pyridazinone
- Pyridazine
- Pyrimidothienopyridazine
Eigenschaften
Molekularformel |
C7H10N2S |
|---|---|
Molekulargewicht |
154.24 g/mol |
IUPAC-Name |
2-ethyl-5-methylpyridazine-3-thione |
InChI |
InChI=1S/C7H10N2S/c1-3-9-7(10)4-6(2)5-8-9/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
UFCWQWVQKUDHDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=S)C=C(C=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




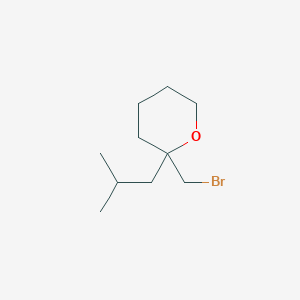
![Methyl 2-[4-(3-methylphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13221860.png)
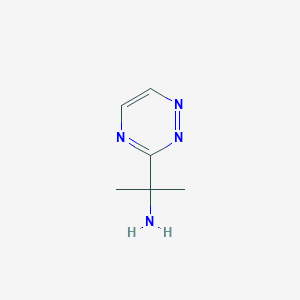

![4-[(4-Methylphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13221877.png)
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13221879.png)
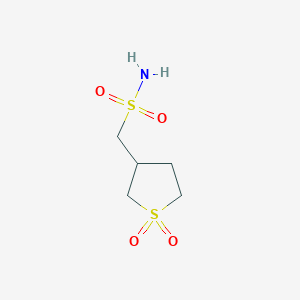
![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13221902.png)
![tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13221918.png)
![(1R,2R)-2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-ol](/img/structure/B13221937.png)
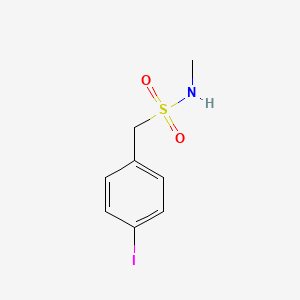
![({[4-(Bromomethyl)heptyl]oxy}methyl)benzene](/img/structure/B13221953.png)
